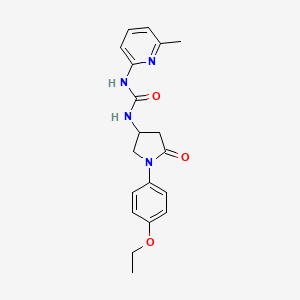![molecular formula C7H5N3O2 B2886416 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid CAS No. 1935072-38-0](/img/structure/B2886416.png)
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 163.14 . The compound is part of the pyrrolopyrazine family, which includes a pyrrole ring and a pyrazine ring . These compounds have been isolated from various sources, including plants, microbes, soil, and marine life .
Molecular Structure Analysis
The linear formula of this compound is C7H5N3O2 . The InChI code is 1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12) .Scientific Research Applications
Synthesis and Reactions
- Switchable Synthesis of Pyrroles and Pyrazines : Research shows that derivatives of 5H-Pyrrolo[2,3-b]pyrazine can be synthesized through Rh(II)-catalyzed reactions, demonstrating the compound's utility in producing structurally diverse pyrroles and pyrazines. The nature of the catalyst and reaction conditions dictate the product distribution, highlighting the compound's flexibility in synthetic chemistry (Rostovskii et al., 2017).
Structural Chemistry
- Metal-Organic Frameworks (MOFs) : The compound has been implicated in the formation of discrete hexameric water clusters within metal-organic frameworks. These frameworks exhibit unique structural properties, such as the ability to encapsulate water molecules, demonstrating the compound's potential in designing novel MOF structures (Ghosh & Bharadwaj, 2004).
Peptidomimetics Design
- Synthesis of Peptidomimetics : A range of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics has been designed and synthesized, showcasing the compound's applicability in peptidomimetic design. These derivatives were efficiently synthesized, indicating the potential for 5H-Pyrrolo[2,3-b]pyrazine derivatives in developing novel peptidomimetics with possible therapeutic applications (Biitseva et al., 2015).
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid, have shown a wide range of biological activities . This makes the pyrrolopyrazine structure an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound . It has been found to exhibit significant activity on kinase inhibition . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
It is known that the compound interacts with its kinase targets, leading to their inhibition . This inhibition can disrupt the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by the kinases it inhibits . These could include pathways involved in cell cycle progression, apoptosis, and other cellular functions . The downstream effects of these disruptions would depend on the specific kinases inhibited and the roles they play in the cell .
Pharmacokinetics
One study found that a compound with a similar structure exhibited good metabolic stability , suggesting that this compound might also have favorable ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action would be the result of its inhibition of its kinase targets . This could lead to changes in various cellular processes, potentially including altered cell cycle progression, apoptosis, and other functions .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the presence of other molecules that can interact with the compound, the pH and temperature of the environment, and other factors . .
properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-4-1-2-8-6(4)10-5/h1-3H,(H,8,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRDIRDCONZPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=CN=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2886335.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)





![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2886347.png)
![3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2886348.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2886351.png)
![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)
